Ethyl thiooxamate
Description
Overview of Oxamate (B1226882) and Thiooxamate Compounds in Chemical Synthesis and Research
Oxamate and thiooxamate compounds serve as versatile building blocks and intermediates in chemical synthesis. Their bifunctional nature, possessing both amide and ester/thioester functionalities, allows for diverse reaction pathways. Oxamates have been utilized in the synthesis of various classes of compounds, including heterocycles. researchgate.net They can be synthesized through various procedures, including the reaction of oxalic acid derivatives with amines and alcohols. researchgate.net
Thiooxamate derivatives, including ethyl thiooxamate, are particularly useful in the synthesis of sulfur-containing heterocycles and other complex organic molecules. The thiocarbonyl group can participate in cycloaddition reactions, condensations, and other transformations that are not typically observed with simple esters or amides. Research involving thiooxamates spans medicinal chemistry, where derivatives have been explored for antimicrobial and antiviral properties, and materials science, such as their use as additives in perovskite light-emitting diodes (PeLEDs). evitachem.comguidechem.com
Historical Context of this compound in Organic Synthesis Methodologies
The historical application of this compound in organic synthesis is rooted in the development of methods for constructing nitrogen- and sulfur-containing ring systems. Its unique reactivity, particularly the presence of the thioxo group adjacent to an ester, has made it a valuable reagent for cyclization reactions. Early methodologies likely explored its reactions with various nucleophiles and electrophiles to form heterocyclic structures.
For instance, this compound has been employed in the synthesis of thiazole (B1198619) derivatives through condensation reactions with aldehydes or ketones. evitachem.com The development of such methodologies has contributed to the broader field of heterocyclic chemistry, which is crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net The use of this compound in these reactions highlights its historical significance as a reagent for introducing both nitrogen and sulfur atoms into target molecules in a controlled manner.
Significance of this compound as a Synthetic Intermediate and Building Block
This compound holds significant importance as a synthetic intermediate and building block due to its versatile reactivity profile. Its structure, featuring an ester group, a primary amine, and a thiocarbonyl group, allows it to participate in a wide array of chemical transformations.
Key applications and reactions where this compound serves as a valuable intermediate include:
Synthesis of Heterocyclic Compounds: this compound is frequently used in the synthesis of nitrogen- and sulfur-containing heterocycles, such as thiazoles and 1,2,4-triazines. evitachem.comguidechem.com For example, it can react with α-diketones and hydrazine (B178648) to form 1,2,4-triazine (B1199460) derivatives. guidechem.com It is also used in the preparation of 5-alkyl-(aryl)-1H-1,2,4-triazole-3-carboxylic esters. guidechem.com The cycloaddition reaction of N′-ethyl-4-isopropylbenzohydrazide with this compound has been reported to yield a 1,2,4-triazole (B32235) derivative. mdpi.comresearchgate.net
Introduction of the Thiooxamate Moiety: It serves as a convenient way to introduce the thiooxamate functional group into more complex molecules. guidechem.com
Reactions with Electrophiles and Nucleophiles: The nucleophilic nature of the amino group and the reactive thiocarbonyl group allow for reactions with various electrophiles. The ester group can also undergo typical ester reactions like hydrolysis or transesterification. This compound can react with aldehydes or ketones to form thiazole derivatives through condensation reactions. evitachem.com
Material Science Applications: Beyond traditional organic synthesis, this compound has found utility in materials science, such as its use as an additive in the production of perovskite light-emitting diodes (PeLEDs), where it helps improve the quality of perovskite films. guidechem.com
The physical properties of this compound, such as its melting point and solubility, are also relevant for its handling and use in synthesis. It is typically a yellow powder with a melting point ranging from 62 °C to 66 °C. guidechem.comtcichemicals.com It is soluble in methanol (B129727) and other polar solvents. evitachem.com
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂S | guidechem.comuni.lucymitquimica.com |
| Molecular Weight | 133.17 g/mol | guidechem.comcymitquimica.comfishersci.se |
| Appearance | Light yellow to Yellow to Orange powder | tcichemicals.comcymitquimica.com |
| Melting Point | 62-66 °C | evitachem.comtcichemicals.comwatson-int.com |
| Solubility | Soluble in methanol and polar solvents | evitachem.com |
| CAS Number | 16982-21-1 | evitachem.comtcichemicals.comfishersci.no |
| PubChem CID | 2733398 | uni.lufishersci.sefishersci.no |
The continued research into the reactivity and applications of this compound underscores its ongoing significance as a valuable tool in the synthetic chemist's repertoire for constructing diverse and complex organic molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-2-sulfanylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-2-7-4(6)3(5)8/h2H2,1H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBMCMOZIGSBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369893 | |
| Record name | Ethyl amino(sulfanylidene)acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16982-21-1 | |
| Record name | Ethyl thiooxamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16982-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 174676 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16982-21-1 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174676 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl amino(sulfanylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-amino-2-thioxo-, ethyl ester | |
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Synthetic Methodologies for Ethyl Thiooxamate and Analogues
Established Synthetic Pathways for Ethyl Thiooxamate
Several established methods exist for the synthesis of this compound, relying on different reaction principles and starting materials.
Synthesis via Lawesson's Reagent Applications
Lawesson's reagent, a commonly used thionating agent, has been employed in the synthesis of this compound. One reported method involves the reaction of ethyl oxalate (B1200264) with powdered Lawesson's reagent in tetrahydrofuran (B95107) (THF) echemi.comguidechem.com. The reaction mixture is heated under reflux, typically for a specific duration, and then cooled echemi.comguidechem.com. After work-up, which may involve concentration, dilution, filtration, and washing, this compound can be obtained as a solid echemi.comguidechem.com. A reported yield for this method is 70% when starting with ethyl oxalate and Lawesson's reagent in THF guidechem.com. Another procedure using ethyl 2-amino-2-oxoacetate and Lawesson's Reagent in tetrahydrofuran under reflux for 4 hours yielded this compound as a yellow solid with a yield of 56% echemi.com.
Hydrolysis of O-ethyl-thiooxamate to Ammonium (B1175870) Oxathioamidate
While the direct synthesis of this compound from O-ethyl-thiooxamate through hydrolysis to form ammonium oxathioamidate (PubChem CID is not directly available for Ammonium Oxathioamidate, but Ammonium Oxalate is CID 14213 nih.gov) is not described as a route to this compound, the hydrolysis of O-ethyl-thiooxamate produces ammonium oxathioamidate researchgate.netmdpi.com. This transformation involves the reaction of O-ethyl-thiooxamate (also referred to as oxalic acid-1-amide-2-O-ethyl ester) with ammonium hydrogen carbonate in an aqueous solution researchgate.netmdpi.com. The reaction is typically stirred at room temperature mdpi.com. Ammonium oxathioamidate (PubChem CID is not directly available for Ammonium Oxathioamidate) is obtained as a yellow solid after filtration and removal of the solvent mdpi.com. This reaction highlights the relationship between O-ethyl-thiooxamate and oxathioamidate compounds researchgate.netmdpi.com.
A specific procedure for the synthesis of ammonium oxathioamidate from O-ethyl-thiooxamate involves stirring an aqueous solution of O-ethyl-thiooxamate (3.00 g, 2.25·10−2 mol) and ammonium hydrogen carbonate (1.70 g, 2.15·10−2 mol) at room temperature for 2 hours. mdpi.com The resulting yellow solid product, ammonium oxathioamidate, was obtained with a yield of 65% and a melting point of 128 °C (decomposition). mdpi.com
Preparation as a By-product in Related Oxamate (B1226882) Syntheses
This compound can sometimes be obtained as a by-product in synthetic routes aimed at preparing related oxamate compounds iucr.orgiucr.org. For instance, S-Phenyl N,N'-dimethyl-13C2-thiooxamate was crystallized as a by-product during the synthesis of ethyl N,N'-dimethyl-13C2-oxamate iucr.orgiucr.org. This indicates that under certain reaction conditions designed for oxamate formation, the thiono-analogue can also be generated, albeit sometimes unintentionally iucr.orgiucr.org. Another method for synthesizing this compound involves bubbling H2S into a solution containing [(cyanoformyl)oxy]ethane and triethylamine (B128534) in ether at 0°C, followed by stirring and acidic workup, yielding this compound echemi.comguidechem.com. Another similar method uses ethyl cyanoformate and triethylamine with H2S in ether echemi.comguidechem.com.
Here is a summary of some established synthetic methods for this compound:
| Method | Starting Materials | Reagents/Conditions | Reported Yield | Reference |
| Lawesson's Reagent Application | Ethyl oxalate | Lawesson's reagent, THF, reflux | 70% | guidechem.com |
| Lawesson's Reagent Application | Ethyl 2-amino-2-oxoacetate | Lawesson's Reagent, THF, reflux, 4 h | 56% | echemi.com |
| H2S addition | [(cyanoformyl)oxy]ethane, triethylamine | H2S, ether, 0°C then rt, 1N HCl workup | 95% | guidechem.com |
| H2S addition | Ethyl cyanoformate, triethylamine | H2S, ether, 0°C then rt, 1N HCl workup | 81.6% | echemi.comguidechem.com |
Advanced Synthetic Strategies and Improvements
Beyond the established routes, researchers have explored advanced strategies to improve the synthesis of this compound and related oxamic acid derivatives, focusing on aspects like regiocontrol, stereoselectivity, and the application of electrochemical methods.
Microwave-Assisted Synthetic Protocols
While specific detailed protocols for the microwave-assisted synthesis of this compound as the primary product were not extensively found in the search results, microwave irradiation has been demonstrated as a valuable tool in the synthesis of various organic compounds, including those structurally related to or utilizing this compound as a reactant researchgate.netgoogle.comniscpr.res.inscielo.org.mx.
Microwave-assisted synthesis offers potential advantages such as reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods niscpr.res.in. For instance, microwave irradiation has been successfully applied in the synthesis of thiadiazolo-pyrimidin-2-thiones from thioureas, ethyl acetoacetate, and aldehydes, significantly shortening reaction times from hours to minutes while achieving high yields niscpr.res.in. Similarly, microwave-assisted techniques have been employed in reactions where this compound is a starting material for the formation of heterocyclic compounds like thiazole (B1198619) derivatives or 1,3-benzothiazines researchgate.netgoogle.comvulcanchem.comrsc.org.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of chemical compounds aims to reduce or eliminate the use and generation of hazardous substances. While dedicated research specifically detailing green chemistry protocols for the synthesis of this compound was not prominently featured in the search results, several general principles of green chemistry are relevant to its production and the synthesis of its analogues.
These principles include minimizing waste (Prevention), maximizing atom economy, designing less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, increasing energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, and designing for degradation niscpr.res.in.
In the context of this compound synthesis, applying green chemistry principles could involve exploring alternative, less hazardous solvents instead of traditional organic solvents like ethanol (B145695) or toluene (B28343) evitachem.comwhiterose.ac.uk. The use of solid supports in conjunction with techniques like microwave irradiation, as seen in related syntheses, can also contribute to greener processes by minimizing the need for excess solvents niscpr.res.in. Optimizing reaction conditions to improve yields and reduce side products directly aligns with the principle of minimizing waste guidechem.comwhiterose.ac.uk.
Furthermore, exploring catalytic methods could enhance reaction efficiency and selectivity, reducing the need for stoichiometric reagents and potentially milder conditions evitachem.com. While specific green chemistry methodologies for this compound synthesis require further dedicated investigation, the principles provide a framework for developing more sustainable synthetic routes in the future.
Chemical Reactivity and Mechanistic Investigations of Ethyl Thiooxamate
Reaction Mechanisms Involving Thioamide and Ester Functionalities
The thioamide group in ethyl thiooxamate contains a sulfur atom and a nitrogen atom, both of which can potentially act as nucleophilic centers. The carbon atom of the thiocarbonyl group (C=S) is electrophilic. The ester group, with its carbonyl carbon (C=O) and ethoxy (-OEt) group, also presents electrophilic and nucleophilic sites, respectively. The reactivity is influenced by the electron-withdrawing nature of the ester group adjacent to the thioamide.
One common method for synthesizing this compound itself involves a nucleophilic substitution reaction between ethyl 2-chloroacetate and thiourea (B124793) in the presence of a base such as sodium acetate (B1210297) evitachem.com. In this reaction, thiourea acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-chloroacetate, followed by the elimination of a chloride ion evitachem.com.
Nucleophilic and Electrophilic Reactivity Studies
This compound exhibits nucleophilic character, primarily due to the presence of lone pairs of electrons on the nitrogen and sulfur atoms of the thioamide group evitachem.comlibretexts.org. The nitrogen atom can act as a nucleophile, and the sulfur atom can also participate in nucleophilic reactions, particularly under certain conditions libretexts.orgresearchgate.net. The compound's nucleophilic nature allows it to react with electrophiles evitachem.com. Electrophiles are electron-deficient species that are attracted to electron-rich centers researchgate.netquora.com.
Conversely, the carbonyl carbon of the ester group and the thiocarbonyl carbon of the thioamide group can act as electrophilic centers, susceptible to attack by nucleophiles researchgate.net. The balance between the nucleophilic and electrophilic sites determines the reaction pathways this compound undergoes with various reagents.
Quantum Tunneling Phenomena in this compound Related Reactions
Quantum mechanical tunneling (QMT) is a phenomenon where a particle can traverse a potential energy barrier even if it does not possess sufficient energy to overcome it classically nih.govfishersci.at. While proton tunneling is relatively common, heavy-atom tunneling is encountered less frequently nih.gov. Investigations into the chemical behavior of species derived from this compound have provided insights into such quantum effects.
This compound has been utilized as a precursor for the synthesis of 2-amino-2-thioxoacetic acid nih.gov. Studies involving this derived compound have revealed instances of heavy-atom quantum mechanical tunneling. Specifically, the reversible formation of a complex between aminomercaptocarbene (H₂N-C̈-SH), generated from 2-amino-2-thioxoacetic acid, and carbon dioxide (CO₂) has been shown to be accelerated by heavy-atom QMT under cryogenic conditions nih.gov.
The conversion of the aminomercaptocarbene-CO₂ complex back to 2-amino-2-thioxoacetic acid in the dark was monitored, and the half-life (t₁/₂) of this process was found to be dependent on the matrix site in which the reaction occurred nih.gov. Experimental data derived from monitoring the time-dependent band profile of the antisymmetric CO stretching vibration of the complex provided quantitative measures of this tunneling phenomenon nih.gov.
The observed half-lives at different temperatures and matrix sites are presented in the table below, illustrating the temperature dependence characteristic of processes involving quantum tunneling.
| Reaction | Temperature (K) | Matrix Site (cm⁻¹ peak) | Half-life (t₁/₂) |
| Aminomercaptocarbene-CO₂ complex → 2-amino-2-thioxoacetic acid nih.gov | 3 | 2336.1 | 26 min |
| Aminomercaptocarbene-CO₂ complex → 2-amino-2-thioxoacetic acid nih.gov | 20 | 2333.2 | 3.8 d |
| Aminomercaptocarbene-CO₂ complex → 2-amino-2-thioxoacetic acid nih.gov | 3 | 2333.2 | No reaction |
Note: The half-life at 3 K for the 2333.2 cm⁻¹ peak could not be reliably evaluated due to small intensity and long half-life nih.gov.
These findings highlight that even reactions involving relatively heavy atoms, such as the carbon and oxygen atoms in the CO₂ complex and the carbon and sulfur atoms in the thiooxamate system, can exhibit significant quantum tunneling effects, particularly at low temperatures nih.gov. Such studies contribute to a broader understanding of the role of quantum mechanics in chemical reactivity, extending beyond typical proton tunneling instances nih.gov. The investigation of thioamide compounds and their derivatives through quantum chemical calculations also provides valuable information for understanding their structural features and chemical processes, further supporting the relevance of quantum mechanics in this area of chemistry fishersci.casigmaaldrich.comwikidata.orgnih.gov.
Coordination Chemistry of Ethyl Thiooxamate and Its Ligand Behavior
Ethyl Thiooxamate as a Ligand in Metal Complexation
The functionality of this compound as a ligand is primarily due to the presence of nitrogen, sulfur, and oxygen atoms, all of which possess lone pairs of electrons that can be donated to a central metal ion. ucj.org.ua This allows for the formation of coordination complexes with a range of transition metals. The thioamide group in particular is known for its affinity for certain metals, influencing the resulting complex's geometry and stability. nih.gov
This compound typically acts as a bidentate ligand, meaning it can form two bonds with a single central metal ion. northwestern.edu This ability to form a chelate ring is a key characteristic of its coordinating behavior. ebsco.com There are several possible coordination modes for this compound, primarily involving the sulfur atom of the thiocarbonyl group and either the nitrogen atom of the amino group or the oxygen atom of the carbonyl group.
The most common coordination modes are:
S,N-Coordination: The ligand coordinates to the metal ion through the sulfur atom of the thiocarbonyl group and the nitrogen atom of the amino group. This forms a stable five-membered chelate ring. nih.gov
S,O-Coordination: Coordination occurs through the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl group. This also results in the formation of a five-membered chelate ring.
The preference for S,N versus S,O coordination can be influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base theory), the reaction conditions, and the presence of other ligands in the coordination sphere.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Chelate Ring Size |
|---|---|---|
| S,N-Bidentate | Sulfur (thiocarbonyl), Nitrogen (amino) | 5-membered |
| S,O-Bidentate | Sulfur (thiocarbonyl), Oxygen (carbonyl) | 5-membered |
| Monodentate (S) | Sulfur (thiocarbonyl) | - |
| Monodentate (N) | Nitrogen (amino) | - |
The formation of a chelate ring by a bidentate ligand like this compound leads to a significant increase in the stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands. libretexts.orguwimona.edu.jm This phenomenon is known as the chelate effect. ebsco.comwikipedia.org The enhanced stability is primarily due to a favorable increase in entropy upon chelation. libretexts.org When a bidentate ligand replaces two monodentate ligands, the total number of independent species in the solution increases, leading to a more disordered and entropically favorable state. uwimona.edu.jm
The stability of metal-ethyl thiooxamate complexes can be quantified by their stability constants (log K). While specific stability constants for this compound complexes are not widely reported, data for similar thioamide-containing ligands suggest that they form stable complexes with a variety of transition metal ions.
Table 2: Illustrative Stability Constants (log K) for Bidentate Ligand Complexes with Divalent Metal Ions
| Metal Ion | Ligand Type | log K₁ |
|---|---|---|
| Cu(II) | S,N-Bidentate | ~8-10 |
| Ni(II) | S,N-Bidentate | ~6-8 |
| Co(II) | S,N-Bidentate | ~5-7 |
| Zn(II) | S,N-Bidentate | ~4-6 |
Note: These are typical values for similar S,N-bidentate ligands and are for illustrative purposes only.
Structural Analysis of Metal-Ethyl Thiooxamate Complexes
The precise arrangement of atoms in metal-ethyl thiooxamate complexes can be determined using various analytical techniques, with X-ray crystallography providing definitive structural information and spectroscopic methods offering insights into the metal-ligand interactions.
Table 3: Expected Bond Distances in a Hypothetical [M(this compound)₂] Complex
| Bond | Expected Length (Å) |
|---|---|
| M-S | 2.2 - 2.4 |
| M-N | 2.0 - 2.2 |
| C=S | 1.6 - 1.7 (elongated upon coordination) |
| C-N | 1.3 - 1.4 |
Note: These values are based on typical bond lengths found in related transition metal thioamide complexes.
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing metal-ethyl thiooxamate complexes and understanding the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy: Upon coordination of this compound to a metal ion, characteristic shifts in the vibrational frequencies of its functional groups are observed in the IR spectrum.
The ν(C=S) (thiocarbonyl stretching) band is expected to shift to a lower frequency (wavenumber) upon coordination through the sulfur atom, as the bond order of the C=S bond decreases.
The ν(N-H) (amino stretching) band may also shift to a lower frequency upon coordination through the nitrogen atom, due to the donation of electron density to the metal.
The appearance of new bands at lower frequencies can be attributed to the formation of ν(M-S) and ν(M-N) bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can also provide evidence for complex formation.
The chemical shifts of the protons in the vicinity of the coordinating atoms (e.g., the -NH₂ protons) are expected to change upon complexation.
In ¹³C NMR, the resonance of the thiocarbonyl carbon (C=S) would likely shift upon coordination.
Table 4: Expected Shifts in IR and NMR Spectra upon Coordination of this compound
| Spectroscopic Technique | Functional Group | Expected Shift upon Coordination |
|---|---|---|
| IR | ν(C=S) | Shift to lower wavenumber |
| IR | ν(N-H) | Shift to lower wavenumber |
| IR | - | Appearance of new ν(M-S) and ν(M-N) bands |
| ¹H NMR | -NH₂ protons | Shift in chemical shift (ppm) |
| ¹³C NMR | C=S carbon | Shift in chemical shift (ppm) |
Applications in Catalysis and Materials Science
The coordination complexes of ligands containing thioamide moieties have shown promise in various applications, particularly in catalysis and materials science. jns.edu.afnih.gov While specific catalytic applications of this compound complexes are not extensively documented, related transition metal thioamide and thiosemicarbazone complexes have been investigated as catalysts in a range of organic transformations. jns.edu.af
In the realm of materials science, this compound and related compounds have garnered interest as additives in the fabrication of perovskite-based optoelectronic devices. Specifically, molecules with similar functional groups have been used as surface passivating agents in perovskite solar cells and light-emitting diodes (LEDs). researchgate.netwur.nl The sulfur and nitrogen/oxygen atoms can coordinate to the lead atoms on the perovskite surface, passivating defect sites that would otherwise act as non-radiative recombination centers. researchgate.netwur.nl This passivation can lead to improved device efficiency and stability. rsc.org
Spectroscopic Characterization and Computational Chemistry of Ethyl Thiooxamate
Advanced Spectroscopic Analysis
Spectroscopic techniques are indispensable tools for elucidating the structural features of molecules. The following sections detail the characterization of ethyl thiooxamate using various advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. In a chloroform-d (CDCl₃) solvent, the ethyl group gives rise to a triplet at approximately 1.37 ppm, corresponding to the methyl (-CH₃) protons, and a quartet at around 4.34 ppm, attributed to the methylene (-CH₂) protons. The broad multiplet observed in the region of 7.49-8.43 ppm is assigned to the two amine (-NH₂) protons. The broadness of the amine signal suggests the possibility of hydrogen bonding or slow exchange processes.
¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton of this compound. The methyl carbon (-CH₃) of the ethyl group resonates at approximately 14.1 ppm, while the methylene carbon (-CH₂) appears at around 61.8 ppm. The carbonyl carbon (C=O) of the ester group shows a characteristic peak at about 170.5 ppm. A key diagnostic signal is the downfield resonance of the thiocarbonyl carbon (C=S) at approximately 196.2 ppm, which is typical for thioamides.
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.37 | Triplet | -CH₃ |
| ¹H | 4.34 | Quartet | -CH₂- |
| ¹H | 7.49-8.43 | Broad Multiplet | -NH₂ |
| ¹³C | 14.1 | - | -CH₃ |
| ¹³C | 61.8 | - | -CH₂- |
| ¹³C | 170.5 | - | C=O |
| ¹³C | 196.2 | - | C=S |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several characteristic absorption bands. Strong absorptions in the range of 3200–3400 cm⁻¹ are attributed to the N-H stretching vibrations of the primary amine group. A prominent band around 1700 cm⁻¹ corresponds to the C=O stretching of the ester functional group. The C=S stretching vibration, a key feature of the thioamide group, is typically observed around 1250 cm⁻¹. Additionally, C-N vibrational modes can be found near 1350 cm⁻¹. The positions of the C=O and C=S stretching bands can be influenced by factors such as solvent and physical state due to hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Data for this compound has been recorded using FT-Raman techniques.
Table 2: Key Vibrational Spectroscopy Assignments for this compound
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Infrared (IR) | ~3200–3400 | N-H stretch |
| Infrared (IR) | ~1700 | C=O stretch |
| Infrared (IR) | ~1350 | C-N vibration |
| Infrared (IR) | ~1250 | C=S stretch |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): Using electrospray ionization (ESI), the mass spectrum of this compound shows a protonated molecular ion peak [M+H]⁺ at an m/z ratio of 134. This is consistent with its molecular weight of 133.17 g/mol . Key fragmentation peaks are observed at m/z 106, corresponding to the loss of ethylene (C₂H₄), m/z 88, resulting from the loss of hydrogen sulfide (H₂S), and m/z 60, which can be attributed to a rearrangement fragment.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of this compound has been computed to be 133.01974964 Da.
UV-Vis Spectroscopy
X-ray Photoelectron Spectroscopy (XPS)
Specific experimental X-ray Photoelectron Spectroscopy (XPS) data for this compound is not available in the reviewed literature. However, XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the constituent elements. For organic sulfur compounds, the S 2p binding energy is characteristic of the sulfur's chemical environment. For a thioamide group (C=S), the S 2p₃/₂ binding energy would be expected in a specific range that can help distinguish it from other sulfur-containing functional groups like thiols or sulfates.
Computational Chemistry and Theoretical Studies
Computational chemistry provides valuable theoretical insights into the structural and electronic properties of molecules, complementing experimental data.
Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict the molecular geometry of this compound. These studies predict bond lengths and angles that are consistent with related thiooxamate compounds. For instance, the C=O bond length is calculated to be approximately 1.21 Å, the C=S bond length around 1.68 Å, and the N-C(=S) bond length about 1.33 Å. The latter suggests a partial double-bond character, indicative of resonance within the thioamide group.
Furthermore, high-level computational methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) with a correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set have been used to investigate the conformational stability of related thioamides. Such studies can reveal the relative energies of different conformers, for example, the anti-(E) and anti-(Z) conformers, providing a deeper understanding of the molecule's potential energy surface.
Table 3: Theoretically Predicted Bond Lengths for this compound
| Bond | Predicted Bond Length (Å) |
|---|---|
| C=O | ~1.21 |
| C=S | ~1.68 |
| N-C(=S) | ~1.33 |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules like this compound. These calculations are fundamental to determining the optimized molecular geometry, vibrational frequencies, and other electronic properties.
Research employing high-level computational methods provides significant insights into the molecule's structure. For instance, calculations at the CCSD(T)/cc-pVTZ level, a highly accurate method often used to benchmark DFT results, have been used to investigate the compound's conformational stability. Furthermore, DFT calculations using the B3LYP functional with the 6-311+G* basis set are employed to predict reaction pathways, which can guide experimental efforts in isolating different tautomers of the molecule mdpi.com.
DFT is also utilized to predict key geometric parameters. Theoretical calculations for this compound and related compounds suggest specific bond lengths that characterize its structure. These predictions are crucial for understanding the molecule's geometry and reactivity.
Table 1: Predicted Key Bond Lengths in this compound from Theoretical Calculations
| Bond Feature | Predicted Bond Length (Å) | Structural Implication |
| C=O | ~1.21 | Highly polarized carbonyl group, acting as an electrophilic site and hydrogen-bond acceptor. |
| C=S | ~1.68 | Thiocarbonyl group, which can act as a nucleophilic site and has metal chelation capabilities. |
| C(=S)–N | ~1.33 | Exhibits partial double-bond character, leading to a planar thioamide group with restricted rotation. |
This data is based on theoretical calculations for this compound and related thiooxamates.
Molecular Docking Simulations for Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with the active site of a protein or enzyme.
While derivatives of this compound are explored for their potential as antimicrobial and anticancer agents through enzyme inhibition studies, specific molecular docking studies focusing on this compound itself are not extensively detailed in the available literature. However, the general methodology involves preparing the 3D structures of both the ligand (this compound) and the target enzyme. The ligand is then placed into the binding site of the enzyme, and its conformation and orientation are systematically searched. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex and are responsible for the inhibitory activity.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the carbonyl and thiocarbonyl carbons (C-C). This rotation gives rise to different conformers with varying energies.
Energy minimization calculations are performed to find the most stable conformations, which correspond to the minima on the potential energy surface (PES). Computational studies have identified two primary planar conformers for this compound: anti-(E) and anti-(Z). High-level coupled-cluster calculations (CCSD(T)/cc-pVTZ), which provide a very accurate prediction of molecular energies, have shown that the anti-(E)-conformer is significantly more stable than the anti-(Z)-conformer mdpi.com. The energy difference between these two forms has been quantified, providing a clear picture of the molecule's preferred shape at equilibrium.
Table 2: Calculated Relative Stability of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Method |
| anti-(E) | 0.0 (most stable) | CCSD(T)/cc-pVTZ |
| anti-(Z) | 4.3 | CCSD(T)/cc-pVTZ |
The process to map these conformers involves a relaxed PES scan, where the dihedral angle defining the rotation around the C-C bond is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained arrangement. The resulting plot of energy versus dihedral angle reveals the stable conformers (energy minima) and the transition states (energy maxima) that separate them.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic parameters of molecules, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.
Vibrational Spectroscopy (IR and Raman) The vibrational frequencies of this compound can be calculated using DFT. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be used to generate a theoretical infrared (IR) and Raman spectrum. Comparing the calculated spectrum to the experimental one allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as C=O stretching, C=S stretching, and N-H bending. For example, IR spectroscopy is used to identify the C=S stretching vibration, which is typically observed around 1250 cm⁻¹ wikipedia.org.
Table 3: Experimental Vibrational Frequencies for this compound
| Experimental IR Peak (cm⁻¹) | Experimental Raman Peak (cm⁻¹) | Probable Assignment |
| 3289 | 3292 | N-H stretch |
| 3180 | 3182 | N-H stretch |
| 2982 | 2983 | C-H stretch (ethyl) |
| 2939 | 2940 | C-H stretch (ethyl) |
| 1718 | 1716 | C=O stretch |
| 1604 | 1604 | N-H bend |
| 1445 | 1447 | C-H bend (ethyl) |
| 1251 | 1253 | C=S stretch |
| 1018 | 1020 | C-O stretch (ester) |
Data sourced from experimental ATR-IR and FT-Raman spectra available in public databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the NMR chemical shifts of nuclei like ¹H and ¹³C. These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra. For this compound, calculations would predict the chemical shifts for the ethyl group protons (-CH₃ and -CH₂) and the carbons of the thiooxamate backbone. By comparing the calculated shifts with experimental values, one can confirm the structural assignment and gain a deeper understanding of the electronic environment of each atom.
Applications of Ethyl Thiooxamate in Medicinal Chemistry and Biochemistry
Role as a Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
Ethyl thiooxamate is a valuable starting material in the synthesis of various pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). nih.govmdpi.com Its structure is particularly well-suited for constructing heterocyclic ring systems, such as thiazoles, which are prevalent scaffolds in many approved drugs. researchgate.netnih.gov The chemical synthesis of APIs is a cornerstone of the pharmaceutical industry, involving the creation of biologically active organic compounds that confer a drug's efficacy. mdpi.com this compound's role as a versatile intermediate allows chemists to efficiently build complex molecular architectures necessary for biological activity. nih.gov
The compound serves as a key building block for APIs by participating in reactions that form more complex molecules. nih.gov For instance, it is used in the synthesis of functionalized bithiazoles and substituted thiazolecarboxylic acids, which have shown potential antimicrobial and anti-inflammatory properties. medcraveonline.comevitachem.com The reactivity of its thioamide group is instrumental in these synthetic pathways, enabling the introduction of specific functional groups required for therapeutic action. nih.gov The reliable availability of high-purity this compound is crucial for pharmaceutical research and development, as impurities can lead to unwanted side reactions and affect the biological activity of the final products. researchgate.net
Development of Enzyme Inhibitors
The molecular framework of this compound is a valuable starting point for the design and synthesis of various enzyme inhibitors. nih.gov Its derivatives have been investigated for their ability to target specific enzymes involved in metabolic pathways and viral replication. nih.gov The capacity to generate diverse libraries of compounds from this single precursor allows researchers to explore potential therapeutic agents for a range of diseases. nih.gov
The Hepatitis C Virus (HCV) NS3/4A serine protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development. evitachem.comnih.govnih.gov A significant class of HCV NS3/4A protease inhibitors features a 2-amino-1,3-thiazole moiety within their structure. This compound serves as a key precursor in the synthesis of this critical thiazole (B1198619) ring. evitachem.comnih.gov
While direct inhibition by this compound itself is not the focus, its role as a foundational building block is crucial. The synthesis of potent macrocyclic HCV protease inhibitors often incorporates a thiazole unit as a replacement for other chemical groups, such as a carbamate (B1207046) in the P4 position of the inhibitor. Optimization of these thiazole-containing inhibitors has led to the discovery of analogues with excellent enzymatic and cellular activity, demonstrating the importance of the thiazole scaffold derived from precursors like this compound.
Alpha-glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by slowing down the absorption of glucose from the small intestine. nih.gov this compound derivatives, particularly those containing a thiazole ring, have emerged as a promising class of α-glucosidase inhibitors. researchgate.net Research has demonstrated that various synthesized (E)-2-(2-(arylmethylene)hydrazinyl)-4-arylthiazole derivatives exhibit significant inhibitory potential against the α-glucosidase enzyme, with some compounds showing activity comparable to or greater than the standard drug, acarbose (B1664774). researchgate.net
Studies have systematically evaluated the inhibitory activity of these derivatives. For example, a series of thiazole derivatives showed inhibitory activity in the range of IC₅₀ = 6.2 ± 0.19 to 43.6 ± 0.23 µM, compared to acarbose with an IC₅₀ of 37.7 ± 0.19 µM. researchgate.net The potent inhibitory activity of these compounds highlights the therapeutic potential of this compound as a scaffold for developing new anti-diabetic agents. nih.gov
| Compound | Description | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Acarbose (Standard) | Reference Drug | 37.7 ± 0.19 | researchgate.net |
| Compound 2 | Thiazole derivative with p-methoxy substitution | 38.3 ± 0.17 | researchgate.net |
| Compound 21 | Unsubstituted hydrazinyl-thiazole derivative | 7.3 ± 0.19 | researchgate.net |
| Compound 6k | Rhodanine derivative | 5.44 ± 0.13 | nih.gov |
| Compound 6h | Rhodanine derivative | 6.59 ± 0.15 | nih.gov |
| Compound 6b | Rhodanine derivative | 7.72 ± 0.16 | nih.gov |
Biochemical Research Applications
Beyond its direct role in drug synthesis, this compound is a valuable tool in broader biochemical research. nih.gov It is utilized in various biochemical assays and studies, particularly in the field of enzyme inhibition. nih.gov The ability to easily synthesize a variety of derivatives from this compound allows researchers to probe the active sites of enzymes and understand their mechanisms of action. nih.govnih.gov
Its application extends to the development of new synthetic methodologies for creating biologically active molecules. nih.gov For instance, its reactions with hydrazines can yield bioactive hydrazinyl thiazoles, which have shown promising results in in vitro assays. researchgate.net Such targeted synthesis routes, starting from a versatile intermediate like this compound, can significantly accelerate the discovery of new therapeutic agents. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have provided crucial insights into how chemical modifications influence their biological activity, particularly as enzyme inhibitors. researchgate.net
Applications of Ethyl Thiooxamate in Materials Science
Utilization in Perovskite Light-Emitting Diode (PeLED) Development
The performance of perovskite light-emitting diodes (PeLEDs) is highly dependent on the quality and stability of the perovskite crystalline film. Ethyl thiooxamate has emerged as a key additive in addressing common challenges in PeLED fabrication, such as film quality and material defects.
This compound is utilized as a bidentate organic molecule additive, introduced into the antisolvent during the fabrication of quasi-2D perovskite films. Research has shown that its inclusion helps in controlling the crystallization process of the perovskite layer. By suppressing the formation of large n-phase perovskites, it promotes a more concentrated and uniform phase distribution. This controlled crystallization leads to high-quality perovskite films with void-free surfaces, which is a critical factor for the efficient operation of PeLEDs. The improved film morphology enhances the cascade energy transfer within the material, boosting the radiative recombination of excitons and thereby increasing the device's light-emitting efficiency.
Defects within the perovskite crystal lattice, such as iodine vacancies and lead-iodine antisites, are a major source of non-radiative recombination, which limits the efficiency and brightness of PeLEDs. This compound possesses two different electron-rich functional groups, a carbonyl (C=O) and a thiocarbonyl (C=S) moiety. This unique bidentate structure allows it to effectively passivate defects. The C=O and C=S groups can act synergistically to passivate the unsaturated lead (Pb) defects that arise from these imperfections in the crystal structure. By neutralizing these defect sites, this compound significantly reduces non-radiative recombination losses, leading to a substantial improvement in the photoluminescence efficiency of the perovskite films. This defect passivation is a key factor in achieving high-performance PeLEDs, with one study demonstrating the fabrication of pure red PeLEDs with a maximum luminance of 4126 cd m⁻².
Table 1: Performance Enhancement of Quasi-2D PeLEDs with this compound (ETO) Additive
| Parameter | Control Device (Without ETO) | ETO-Modified Device |
|---|---|---|
| Maximum Luminance | 2531 cd m⁻² | 4126 cd m⁻² |
| Maximum External Quantum Efficiency (EQE) | 10.2% | 15.3% |
| Emission Wavelength | 656 nm | 656 nm |
This table summarizes the performance improvements in quasi-2D perovskite light-emitting diodes (PeLEDs) upon the inclusion of this compound as an additive, based on reported research findings.
Supramolecular Chemistry and Crystal Engineering
The ability of this compound to form specific and directional intermolecular bonds makes it a valuable molecule in the fields of supramolecular chemistry and crystal engineering, which focus on designing and constructing functional materials from molecular building blocks.
The molecular structure of this compound is conducive to forming robust intermolecular interactions that guide its self-assembly. X-ray diffraction studies have revealed that its molecular packing in the solid state is stabilized by a network of hydrogen bonds. evitachem.com Specifically, intermolecular N–H···O=C and N–H···S=C hydrogen bonds are formed. evitachem.com The N–H···S=C interaction is a notable example of a chalcogen bond, a noncovalent interaction involving a Group 16 element (in this case, sulfur) as the electrophilic site. These hydrogen and chalcogen bonds are crucial in dictating the arrangement of the molecules in the crystal lattice, leading to the formation of well-defined polymeric chains or sheets. evitachem.com The molecule predominantly adopts a syn orientation of its C(O)C(S) group in the crystalline state, a conformation that optimizes the energy of these hydrogen-bonding networks. evitachem.com
Table 2: Crystallographic and Bonding Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Molecular Formula | C₄H₇NO₂S | nih.gov |
| Predominant Tautomer | Thione form (–C(=S)NH–) | evitachem.com |
| Key Intermolecular Bonds | N–H···O=C (Hydrogen Bond) | evitachem.com |
| N–H···S=C (Hydrogen/Chalcogen Bond) | evitachem.com | |
| Resulting Supramolecular Structure | Polymeric chains or sheets | evitachem.com |
| Conformation in Crystal | syn orientation of the C(O)C(S) group | evitachem.com |
This table outlines the key structural features of this compound that enable its use in supramolecular chemistry and crystal engineering.
The directional and predictable nature of the hydrogen and chalcogen bonds formed by this compound allows for its use in crystal engineering to design complex, functional supramolecular architectures. By understanding and controlling these noncovalent interactions, it is possible to guide the self-assembly of this compound molecules into specific, ordered, multi-dimensional structures. The formation of chains and sheets is a foundational step in building more complex materials. These organized assemblies can be designed to exhibit specific properties, such as tailored optical or electronic characteristics, which are dependent on the precise arrangement of the constituent molecules. The principles demonstrated by the self-assembly of this compound can be extended to more complex systems, where it can act as a building block or "synthon" in the construction of novel crystalline materials with desired functionalities.
Applications in Organic Electronics and Optoelectronic Materials
Beyond its role as an additive, this compound serves as a crucial intermediate and building block in the synthesis of more complex molecules designed for use in organic electronics and optoelectronics. Its reactive thioamide and ester groups allow for its incorporation into a variety of molecular scaffolds, leading to the creation of materials with specialized properties. nbinno.com
This compound is particularly valuable in the synthesis of heterocyclic compounds, such as functionalized bithiazoles. chemicalbook.comnbinno.com Thiazole-based materials are widely investigated in organic electronics for their excellent thermal stability and electronic properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The unique structure of this compound provides a reliable synthetic route to these and other sulfur-containing heterocycles that form the core of many advanced functional materials. atomfair.com Its versatility allows chemists to design and construct novel compounds with tailored optical, thermal, or electronic characteristics suitable for next-generation electronic devices. nbinno.com
Future Directions and Emerging Research Areas
Exploration of Novel Reactivity and Transformational Chemistry
The inherent reactivity of ethyl thiooxamate continues to be a fertile ground for chemical exploration. nbinno.com Its thioamide and ester moieties provide a platform for developing complex molecular architectures. nbinno.comnbinno.com Researchers are actively investigating its role in novel synthetic pathways to create sophisticated heterocyclic compounds, which are crucial structural motifs in many biologically active molecules. nbinno.com
Key areas of emerging research include:
Cyclization and Condensation Reactions: this compound is a key precursor in cyclization reactions to form nitrogen- and sulfur-containing heterocycles. evitachem.com Its reaction with α-diketones and hydrazine (B178648) can form 1,2,4-triazine (B1199460) derivatives, while condensation reactions with aldehydes or ketones are used to produce thiazole (B1198619) derivatives. evitachem.com Future work aims to expand the library of accessible heterocyclic systems.
Bioactive Hydrazinyl Thiazoles: The reaction of this compound with hydrazines yields bioactive hydrazinyl thiazoles, which have demonstrated promising results in early-stage in vitro assays. nbinno.com Further exploration of this reactivity could lead to new classes of therapeutic agents.
Computational Chemistry: Detailed computational studies are being increasingly used to predict and optimize the synthetic pathways involving this compound. nbinno.com This approach accelerates the discovery of new reactions and helps in understanding the fundamental processes, including phenomena like quantum tunneling, that govern its chemical behavior. nbinno.com
Development of Advanced Functional Materials Utilizing this compound
Beyond its traditional role in organic synthesis, this compound is finding new utility in the field of materials science. nbinno.com Its unique chemical properties allow for the creation of specialized chemicals and advanced materials with tailored functionalities for diverse industrial applications. nbinno.com
One of the most promising emerging applications is in the development of next-generation electronics. Research has shown that thiooxamate derivatives, including this compound, can be used as additives in perovskite light-emitting diodes (PeLEDs). In this context, the compound helps to improve the performance and stability of the devices. The ongoing exploration in this area focuses on synthesizing new derivatives to further enhance the efficiency and longevity of such materials for use in displays and lighting.
Expansion of Biological and Medicinal Applications
This compound is a significant building block in medicinal chemistry, serving as a starting point for the synthesis of molecules with potential therapeutic value. nbinno.comnbinno.com Its derivatives are being investigated for a wide range of pharmacological activities, driven by the versatility of the thioamide functional group in interacting with biological targets. nbinno.comnbinno.com
Current research is expanding into several key therapeutic areas, as detailed in the table below.
| Therapeutic Area | Target/Application | Synthesized Compound Class | Supporting Evidence |
|---|---|---|---|
| Oncology | Anticancer Agents | Thiazole Derivatives | Molecular docking studies suggest derivatives can bind to enzyme active sites, disrupting cancer cell function. evitachem.com |
| Infectious Diseases | Antimicrobial and Antifungal Agents | Bioactive Thiazoles | Derivatives have shown activity against Gram-positive bacteria, Gram-negative rods, and fungi like Candida albicans. evitachem.com |
| Neurological Disorders | Treatment of Prion Diseases | Heterocyclic Scaffolds | Derivatives have been investigated for potential therapeutic effects in prion diseases. nbinno.com |
| Inflammatory Diseases | Adenosine (B11128) Receptor Ligands | Various Drug Scaffolds | This compound is used to construct molecules that may act as adenosine receptor ligands. nbinno.com |
Green and Sustainable Synthesis of this compound and Its Derivatives
In line with the chemical industry's increasing focus on sustainability, significant research efforts are directed towards developing green and sustainable methods for synthesizing this compound and its derivatives. nbinno.comnbinno.comnbinno.com The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nbinno.com
Traditional synthetic routes, while effective, may involve hazardous reagents or generate substantial by-products. nbinno.com Emerging research focuses on creating more environmentally benign alternatives.
| Emerging Green Technique | Principle | Potential Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave radiation for rapid and uniform heating. | Drastically reduces reaction times and energy consumption compared to conventional methods. nbinno.com |
| Use of Greener Solvents | Replaces toxic solvents with environmentally friendly alternatives. | Reduces environmental footprint through the use of bio-based solvents or supercritical fluids that are less toxic and more easily recycled. nbinno.com |
| Deep Eutectic Solvents (DES) | Uses a mixture of compounds to form a eutectic with a low melting point, acting as a recyclable and biodegradable solvent system. | Can enable catalyst-free reactions, reduce waste, and allow for the recycling and reuse of the solvent system. rsc.org |
| Atom Economy Optimization | Designs synthetic pathways where a maximum proportion of starting materials is incorporated into the final product. | Minimizes the generation of chemical waste, improving overall efficiency and sustainability. nbinno.com |
The adoption of these green chemistry principles is expected to make the production of this compound not only more environmentally friendly but also more efficient and cost-effective in the long term. nbinno.com
Q & A
Basic: What are the established synthetic routes for ethyl thiooxamate in heterocyclic chemistry?
This compound is synthesized via condensation reactions, such as reacting α-haloketones (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)ethanone) with this compound in ethanol under reflux to form thiazole derivatives. Alternative methods include saponification of commercial precursors followed by low-temperature purification .
Basic: What purification techniques are recommended for this compound reaction products?
Flash column chromatography with solvent gradients (e.g., EtOAc in petroleum ether) achieves 68% purity in thiazolo[5,4-c]pyridine derivatives . Recrystallization from ethanol or aqueous mixtures is effective for crystalline intermediates .
Basic: How is this compound characterized structurally post-synthesis?
Use ¹H NMR (e.g., δ 8.43 ppm for aromatic protons) and LCMS (e.g., m/z 321 [M+H]⁺) for molecular confirmation . IR spectroscopy identifies C=S stretches (~1250 cm⁻¹), complemented by elemental analysis .
Advanced: Why does pyrolysis of this compound derivatives fail to generate aminomercaptocarbenes?
Computational studies (CCSD(T)/cc-pVTZ) reveal Gibbs free energy barriers favor thioformamide/CO₂ over carbenes. Pyrolysis at 300–1150°C predominantly yields thermodynamically stable products, necessitating matrix isolation for carbene capture .
Advanced: How to optimize reaction conditions for this compound-mediated heterocyclization?
Systematically vary solvent (EtOH vs DMF), base (NaHCO₃ vs K₂CO₃), and temperature. NaHCO₃ in EtOH at 80°C improves yields to 68% , while K₂CO₃ at 25°C facilitates hydrazine couplings . Factorial design experiments validate parameter significance .
Advanced: What computational methods model this compound's conformational stability?
CCSD(T)/cc-pVTZ calculations show the anti-(E)-conformer is 4.3 kcal/mol more stable than anti-(Z), validated by matrix-isolated IR at 3K . DFT (B3LYP/6-311+G)* predicts reaction pathways, guiding experimental tautomer isolation .
Basic: What safety protocols apply when handling this compound?
Use PPE (gloves, goggles) and work in fume hoods. For exposure, rinse eyes/skin with water ≥15 minutes. Store at RT in airtight containers, avoiding oxidizers .
Advanced: How to address contradictory yield reports in this compound reactions?
Compare stoichiometric ratios (1:1 vs excess reagent), catalysts (e.g., Pd/C in hydrogenation ), and starting material purity. Kinetic studies (e.g., Arrhenius plots) differentiate temperature-dependent vs mechanistic yield variations .
Basic: What are the key applications of this compound in medicinal chemistry?
It serves as a thiazole precursor in adenosine receptor ligands and prion disease therapeutics . Reactivity with hydrazines forms bioactive hydrazinyl thiazoles , validated via in vitro IC₅₀ assays .
Advanced: How to design a kinetic study for this compound-involved reactions?
Monitor progress via HPLC/GC at fixed intervals. Apply Michaelis-Menten kinetics for enzymatic reactions or second-order rate laws for nucleophilic substitutions. Use Arrhenius plots (ln k vs 1/T) to determine activation energy .
Basic: What solvents are compatible with this compound in synthesis?
Ethanol is standard for condensations , while DMF facilitates thiazole couplings under basic conditions . Avoid protic solvents in azide reactions to prevent hydrolysis .
Advanced: How do substituent electronic effects influence this compound's reactivity?
Electron-withdrawing groups (e.g., nitro) increase α-carbon electrophilicity, accelerating nucleophilic attack. Hammett plots (σ constants vs ln k) quantify effects, as seen in coumarin-thiazole syntheses .
Basic: What spectroscopic techniques confirm this compound's purity?
Use ¹³C NMR (δ 190–200 ppm for C=S), FTIR (C=O at ~1700 cm⁻¹), and LCMS with retention time matching (e.g., tR = 1.05 min ). Purity ≥95% via HPLC (C18 column, MeOH:H₂O eluent) .
Advanced: What are the limitations of using this compound in multicomponent reactions?
Competing side reactions (e.g., ester hydrolysis) require pH control. Computational docking predicts steric hindrance in bulky substrates, validated by reduced yields in 3-arylthiazoles .
Basic: How to formulate a research question on this compound's structure-activity relationships?
Apply PICOT framework : Population (thiazole derivatives), Intervention (substituent variation), Comparison (bioactivity vs control), Outcome (IC₅₀/EC₅₀), Time (kinetic timeframe). Example: "How do electron-donating substituents affect antiamoebic activity of this compound-derived thiazoles?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
